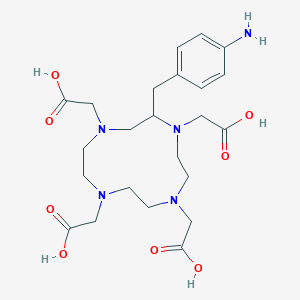

DOTA-benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYDUAGNNSZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451972 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181065-46-3 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Functionalized DOTA-Benzene Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of functionalized DOTA-benzene linkers, essential components in the development of targeted radiopharmaceuticals and other molecular imaging agents. The document details the core synthetic pathways, experimental protocols, and quantitative data for the preparation of key intermediates and final functionalized products. Furthermore, it visualizes the synthetic workflows and relevant biological signaling pathways to provide a complete picture from chemical synthesis to biological application.

Introduction to this compound Linkers

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent for a variety of metal ions, particularly trivalent radiometals used in nuclear medicine, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). The incorporation of a benzene (B151609) ring into the DOTA structure provides a versatile scaffold for the introduction of various functional groups. These functional groups enable the covalent attachment of the DOTA chelator to biomolecules like peptides, antibodies, and small molecules, thereby directing the radiometal to a specific biological target for imaging or therapeutic purposes. The choice of functional group dictates the conjugation chemistry and is critical for the successful development of targeted agents.

Core Synthetic Pathway: From p-Nitrobenzyl-DOTA to Functionalized Linkers

The most common and versatile route to functionalized this compound linkers begins with the synthesis of p-nitrobenzyl-DOTA. This key intermediate can then be readily converted to a variety of reactive derivatives for bioconjugation. The general synthetic scheme involves:

-

Synthesis of p-Nitrobenzyl-DOTA: This is typically achieved by the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) or a protected derivative.

-

Reduction to p-Aminobenzyl-DOTA: The nitro group is reduced to an amine, providing a nucleophilic handle for further functionalization.

-

Functionalization of the Amine: The amino group is then converted into a desired reactive moiety, such as an isothiocyanate (NCS), an N-hydroxysuccinimide (NHS) ester, or a maleimide (B117702).

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Experimental Protocols and Data

Synthesis of (S)-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-Nitrobenzyl-DOTA)

The synthesis of p-nitrobenzyl-DOTA is a multi-step process that often starts from L-nitrophenylalanine. The overall yield for a nine-step synthesis sequence has been reported to be around 5.6%.[1] A key step in many syntheses is the Richman-Atkins type cyclization.

Table 1: Summary of a Synthetic Approach for p-Nitrobenzyl-DOTA

| Step | Description | Reagents and Conditions | Yield | Reference |

| 1 | Preparation of N, N′, N″-tritosyl (S)-2-(p-nitrobenzyl)-diethylenetriamine | L-nitrophenylalanine | - | [2] |

| 2 | Richman-Atkins Cyclization | Disodium salt of the tritosylated triamine, 2,6-bis(chloromethyl)pyridine, DMF | ~55% | [2] |

| 3 | Detosylation | Concentrated sulfuric acid, 180°C | Good | [2] |

| 4 | Alkylation | tert-butyl bromoacetate, K₂CO₃, acetonitrile | - | [2] |

| 5 | Deprotection | Aqueous hydrochloric acid | Overall ~35% | [2] |

Detailed Protocol (Conceptual Outline):

A detailed, step-by-step protocol for the large-scale synthesis of nitrobenzyl-DOTA has been described, yielding up to 10 g of product.[1] The procedure generally involves the synthesis of a linear tetraamine (B13775644) precursor containing the p-nitrobenzyl group, followed by a cyclization reaction to form the macrocycle. Subsequent alkylation of the amine groups with a protected form of acetic acid (e.g., tert-butyl bromoacetate) and final deprotection yields the desired product. Purification is typically performed using preparative HPLC.[2]

Reduction of p-Nitrobenzyl-DOTA to p-Aminobenzyl-DOTA

The reduction of the nitro group to an amine is a critical step to enable further functionalization.

Table 2: Conditions for the Reduction of p-Nitrobenzyl-DOTA

| Reagents and Conditions | Solvent | Yield | Notes |

| H₂, Pd/C | Methanol or Ethanol | Quantitative | Standard and clean reduction method. |

| SnCl₂·2H₂O, HCl | Ethanol | High | Can be used as an alternative to catalytic hydrogenation. |

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve p-nitrobenzyl-DOTA in methanol.

-

Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield p-aminobenzyl-DOTA.

Synthesis of Functionalized this compound Linkers

This derivative is highly reactive towards primary amines, forming a stable thiourea (B124793) linkage.

Experimental Protocol:

-

Dissolve p-aminobenzyl-DOTA in a suitable solvent (e.g., a mixture of pyridine (B92270) and water).

-

Add thiophosgene (B130339) (CSCl₂) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for several hours.

-

The product can be purified by preparative HPLC.

Table 3: Quantitative Data for p-SCN-Bn-DOTA Synthesis

| Starting Material | Reagents | Solvent | Yield |

| p-Aminobenzyl-DOTA | Thiophosgene | Pyridine/Water | Typically >80% |

NHS esters are widely used for their reactivity with primary and secondary amines to form stable amide bonds. The synthesis typically proceeds via the activation of a carboxylic acid on a benzene ring linked to the DOTA macrocycle. A common precursor is DOTA-tris(t-Bu ester), which has one free carboxylic acid for functionalization.

Experimental Protocol:

-

Dissolve DOTA-tris(t-Bu ester) and N-hydroxysuccinimide (NHS) in a dry aprotic solvent such as DMF or DMSO.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the urea (B33335) byproduct by filtration.

-

The DOTA-tris(t-Bu ester)-NHS ester can be purified by chromatography.

-

Subsequent deprotection of the tert-butyl groups with trifluoroacetic acid (TFA) yields the final DOTA-NHS ester.

Table 4: Yields for DOTA-NHS Ester Synthesis

| Method | Coupling Agent | Yield | Notes |

| Reaction of DOTA with 0.5 eq. DCC and NHS | DCC | < 50% | Low yield to minimize multi-substituted products.[3] |

| From DOTA-tris(tBu)ester | DCC/EDC | High | Stepwise synthesis allows for high yield of the mono-NHS ester. |

Maleimide groups are specifically reactive with thiol groups (sulfhydryls) to form stable thioether bonds, making them ideal for site-specific conjugation to proteins or peptides containing cysteine residues.

Experimental Protocol:

-

React p-aminobenzyl-DOTA with maleic anhydride (B1165640) in a suitable solvent like acetic acid to form the maleanilic acid intermediate.

-

Cyclize the intermediate to the maleimide by heating with a dehydrating agent such as acetic anhydride and sodium acetate.

-

Purify the final product by preparative HPLC.

Table 5: Reaction Conditions for Maleimide Formation

| Step | Reagents | Solvent | Temperature |

| Maleanilic acid formation | Maleic anhydride | Acetic acid | Room Temperature |

| Cyclization | Acetic anhydride, Sodium acetate | Acetic anhydride | Heat |

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described above.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of DOTA-Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of benzene (B151609) derivatives to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone of modern molecular imaging and targeted radionuclide therapy. These compounds leverage the exceptional thermodynamic stability and kinetic inertness of DOTA for chelating radiometals, while the benzene moiety can serve multiple roles: as a structural linker, a chromophore for optical imaging, or a component of a larger targeting vector.

A thorough spectroscopic characterization is critical to confirm the identity, purity, and structural integrity of these complex molecules. This guide provides an in-depth overview of the primary spectroscopic techniques employed in the analysis of DOTA-benzene compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence/Luminescence Spectroscopy. It offers detailed experimental protocols and presents key quantitative data to aid researchers in their development and validation workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound compounds in solution. It provides detailed information about the chemical environment of individual atoms, confirming covalent linkages and probing the dynamics of the molecule.

Key Principles and Applications

-

¹H NMR : The proton NMR spectrum is used to verify the presence of the benzene ring, typically identified by signals in the aromatic region (δ 7-8 ppm).[1] The splitting patterns of these signals can reveal the substitution pattern on the benzene ring (ortho, meta, para).[2] Protons on the DOTA macrocycle and its acetate (B1210297) arms produce a complex set of signals in the upfield region, which often change significantly upon metal chelation.[3]

-

¹³C NMR : The carbon spectrum confirms the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4] The number of signals can indicate the symmetry of the benzene substituent.

-

Dynamic Analysis : Variable temperature NMR studies can provide insights into the intramolecular exchange kinetics and isomeric forms of the DOTA chelates.[3][5]

Tabulated NMR Data

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Benzene Ring | 7.0 - 8.0 | Splitting pattern depends on substitution.[1][6] |

| ¹H | DOTA Macrocycle (ring CH₂) | 2.5 - 4.0 | Complex, broad signals due to conformational dynamics. |

| ¹H | DOTA Acetate Arms (CH₂COOH) | 3.0 - 4.5 | Signals shift significantly upon metal complexation.[3] |

| ¹³C | Benzene Ring | 110 - 160 | Quaternary carbons appear at the higher end of the range.[4] |

| ¹³C | DOTA Macrocycle (ring CH₂) | 45 - 60 | |

| ¹³C | DOTA Acetate Arms (CH₂COOH) | 170 - 180 | Carbonyl carbon signal. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the this compound compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition :

-

Record a standard ¹H spectrum at room temperature (e.g., 298 K).[3]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

Data Analysis : Assign peaks based on their chemical shift, integration, and coupling constants. Two-dimensional NMR techniques like COSY and HSQC may be required for complete assignment of complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound conjugates and their metal complexes. Electrospray Ionization (ESI) is the most common technique due to its soft ionization nature, which keeps the non-covalent metal-DOTA complex intact.

Key Principles and Applications

-

Molecular Weight Confirmation : ESI-MS provides a precise mass-to-charge ratio (m/z) that can be used to confirm the successful synthesis of the ligand and its subsequent metal complex.[7][8]

-

Stoichiometry : The technique can verify the 1:1 binding stoichiometry between the metal ion and the this compound ligand.[8]

-

Purity Assessment : MS can detect impurities, side products, or the presence of unbound ligand.

-

Fragmentation Analysis : Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) can be used to study the fragmentation patterns of the complexes, providing further structural confirmation.[9]

Tabulated Mass Spectrometry Data

| Compound Type | Ionization Mode | Common Adducts | Example Calculated Mass (Da) |

| DOTA-Decalysine Ligand | Positive | [M+H]⁺ | 51029 |

| (DOTA)₃-Decalysine Ligand | Positive | [M+H]⁺, [M+K]⁺ | 51802, 51839 |

| Eu-DOTA Complex | Positive | [M+H]⁺ | 706.23 |

| Gd-DOTA Complex | Positive | [M+H]⁺ | 735.22 |

(Note: Example masses are derived from literature for specific DOTA conjugates and complexes and will vary based on the exact structure of the benzene derivative and any attached moieties).[7][10]

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the analyte (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[8]

-

Instrumentation : Use a quadrupole ion trap or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe all possible species.[8]

-

Optimize instrumental parameters (e.g., capillary voltage, skimmer voltage) to achieve stable spray and minimize in-source fragmentation.

-

-

Data Analysis : Compare the observed m/z values with the theoretically calculated values for the expected molecule and its common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound compounds, it is particularly useful for characterizing the electronic transitions associated with the benzene chromophore and for monitoring metal complexation.

Key Principles and Applications

-

Benzenoid Transitions : The benzene ring exhibits characteristic π→π* transitions, resulting in three main absorption bands around 184 nm, 204 nm (primary bands), and 256 nm (secondary or 'B' band).[11] The latter is the most commonly observed band in standard spectrophotometers.

-

Effect of Substitution : Attaching substituents to the benzene ring can cause a bathochromic (red) shift of the absorption bands to longer wavelengths.[12][13] This effect is more pronounced when electron-donating and electron-withdrawing groups are present.[11]

-

Monitoring Complexation : The coordination of a metal ion to the DOTA chelate can perturb the electronic environment of the nearby benzene ring, leading to changes in the UV-Vis spectrum. This allows for spectrophotometric titrations to study binding stoichiometry and kinetics.[3]

-

Concentration Determination : Using the Beer-Lambert law, the concentration of the this compound compound in solution can be determined if the molar extinction coefficient (ε) at a specific wavelength is known.

Tabulated UV-Vis Absorption Data

| Chromophore | Transition | Typical λmax (nm) | Notes |

| Benzene (in ethanol) | π→π* (E2 band) | 204 | Often shifts upon substitution.[11][13] |

| Benzene (in ethanol) | π→π* (B band) | 256 | Fine structure may be visible; shifts upon substitution.[11][13] |

| p-Nitrophenyl group | π→π* | ~270-280 | Example of a substituted benzene. |

| Pb²⁺-DOTA complex | Ligand-to-Metal Charge Transfer | 245 | Absorption can be used to monitor complex formation.[3] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) at a concentration that yields an absorbance between 0.1 and 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for a solvent blank.

-

Data Acquisition :

-

Record a baseline spectrum with the solvent-filled blank cuvette.

-

Scan the sample across the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis : Analyze the position and intensity of absorption bands to confirm the presence of the benzene chromophore. For titration experiments, plot absorbance changes versus the molar ratio of added metal to monitor complex formation.[14]

Fluorescence and Luminescence Spectroscopy

When the this compound compound is chelated to a lanthanide ion (e.g., Eu³⁺, Tb³⁺), the benzene moiety can act as a sensitizing "antenna." This phenomenon is the basis for highly sensitive luminescent probes.

Key Principles and Applications

-

Antenna Effect : The benzene chromophore absorbs UV light efficiently (a process the lanthanide ion itself does poorly) and transfers the absorbed energy to the chelated lanthanide ion. The ion then de-excites by emitting light at its own characteristic, sharp, and long-lived wavelengths.[15]

-

High Sensitivity : This process results in a large Stokes shift (separation between excitation and emission wavelengths) and a long luminescence lifetime, which allows for time-gated detection techniques to eliminate short-lived background fluorescence, dramatically improving signal-to-noise.[15]

-

Sensing Applications : The luminescence can be designed to be "off" and then "on" in response to a specific biological event (e.g., enzyme activity), making these compounds effective as molecular probes.[16]

Tabulated Luminescence Data for Lanthanide Complexes

| Lanthanide Ion | Benzene Antenna Excitation (λex, nm) | Metal-Centered Emission (λem, nm) | Key Transition |

| Europium (Eu³⁺) | ~325 | ~593, ~615 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂[17] |

| Terbium (Tb³⁺) | ~325 | ~545 | ⁵D₄ → ⁷F₅[17] |

Experimental Protocol: Luminescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution (e.g., 10-100 µM) of the lanthanide-DOTA-benzene complex in a suitable buffer or solvent (e.g., water, HEPES buffer).[7]

-

Instrumentation : Use a spectrofluorometer capable of measuring both excitation and emission spectra.

-

Data Acquisition :

-

First, record an excitation spectrum by setting the emission monochromator to a known emission peak of the lanthanide (e.g., 615 nm for Eu³⁺) and scanning the excitation wavelength. The peak of this spectrum determines the optimal excitation wavelength (λex).[17]

-

Next, record an emission spectrum by setting the excitation monochromator to the determined λex and scanning the emission wavelength range.

-

-

Data Analysis : Characterize the complex by its optimal excitation and emission wavelengths. Quantum yield and luminescence lifetime measurements can provide further quantitative data on the probe's efficiency.

Integrated Workflow and Data Correlation

No single technique provides a complete picture. A robust characterization of this compound compounds relies on an integrated workflow where the results from different spectroscopic methods are correlated to build a comprehensive understanding of the molecule's structure and function.

Caption: General experimental workflow for this compound compound characterization.

This workflow begins with synthesis and purification, followed by a multi-modal spectroscopic characterization. MS confirms the mass, NMR elucidates the covalent structure, UV-Vis verifies the chromophore, and luminescence assesses the optical properties. Together, they provide the necessary validation for downstream applications in research and drug development.

The principle of energy transfer in luminescent lanthanide complexes, which is central to their function as optical probes, can also be visualized.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. research.uniupo.it [research.uniupo.it]

- 6. youtube.com [youtube.com]

- 7. Lanthanide Complexes (GdIII and EuIII) Based on a DOTA‐TEMPO Platform for Redox Monitoring via Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Item - Mass spectrometry results of the unmodified and modified heavy chains (HC). - Public Library of Science - Figshare [plos.figshare.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. researchgate.net [researchgate.net]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. Dual-binding benzene and rhodamine B conjugate derivatives as fluorescent chemodosimeter for hypochlorite in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

In Vitro Stability of DOTA-Benzene Chelates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of stable radiometal complexes is paramount in the design of effective and safe radiopharmaceuticals for both diagnostic and therapeutic applications. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in this field, renowned for forming highly stable complexes with a variety of radiometals. The incorporation of a benzene (B151609) ring into the DOTA framework, creating DOTA-benzene derivatives, offers a versatile platform for conjugating these chelates to biomolecules while potentially influencing the stability and pharmacokinetic properties of the resulting radiocomplex. This technical guide provides an in-depth overview of the in vitro stability of this compound chelates, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in this domain.

Core Concepts in Chelate Stability

The stability of a radiometal-chelate complex is a critical determinant of its in vivo fate. A highly stable complex will securely sequester the radiometal, preventing its release and subsequent uptake in non-target tissues, which could lead to off-target toxicity and compromised imaging quality. In vitro stability assays are therefore essential preclinical evaluations. Key assays include:

-

Serum Stability Assays: These experiments assess the stability of the radiolabeled chelate in the presence of serum or plasma, mimicking the biological environment of the bloodstream. Degradation or transchelation to serum proteins can be quantified over time.

-

Transchelation Challenge Assays: These studies challenge the radiolabeled chelate with a competing chelator (e.g., EDTA, DTPA) or a metal-binding protein (e.g., apo-transferrin) to determine its kinetic inertness. The resistance to giving up the radiometal to these competing agents is a measure of its stability.

-

Acid Dissociation Studies: The rate of dissociation of the radiometal from the chelate is measured under acidic conditions, providing insights into the kinetic inertness of the complex.

Quantitative Stability Data of this compound Chelates

The following tables summarize the in vitro stability of various this compound chelates from published studies.

Table 1: Stability of 67Ga-Labeled Benzyl-DOTA (Bn-DOTA) Derivatives[1][2][3][4]

| Compound | Isomer | Stability in Murine Plasma (24h) (% Intact) | Apo-transferrin Challenge (24h) (% Intact) |

| [67Ga]Ga-p-NO2-Bn-DOTA | Isomer A | 97.5 ± 0.5 | 98.1 ± 0.4 |

| Isomer B | 97.1 ± 0.5 | 87.2 ± 1.1 | |

| [67Ga]Ga-DOTA-Bn-TOC | Isomer A' | 98.6 ± 0.2 | 98.6 ± 0.2 |

| Isomer B' | 98.2 ± 0.2 | 89.9 ± 0.8 |

Data from Hanaoka et al. The study highlights the presence of two isomers for [67Ga]Ga-p-NO2-Bn-DOTA and its peptide conjugate, with Isomer A and A' demonstrating superior stability in the apo-transferrin challenge.[1][2][3][4]

Table 2: Stability of 177Lu-Labeled p-SCN-Bn-DOTA Conjugate[5]

| Compound | Stability in Human Serum Albumin (96h) (% Radiochemical Purity) |

| 177Lu-pSCN-Bn-DOTA-F(ab′)2-trastuzumab | 91.96 ± 0.26 |

This data indicates that the radioimmunoconjugate remains relatively stable under physiological conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Stability Assessment in Murine Plasma[1][2][3][4]

This protocol describes the evaluation of the stability of 67Ga-labeled this compound derivatives in murine plasma.

-

Preparation of Radiolabeled Compound: The 67Ga-labeled this compound derivative is purified by HPLC to remove any free chelator.

-

Incubation: 10 µL of the purified radiolabeled compound is added to 190 µL of murine plasma.

-

Time Points: The mixture is incubated at 37°C for various time points (e.g., 3 hours and 24 hours).

-

Analysis: At each time point, the radiochemical purity is analyzed by radio-HPLC to determine the percentage of the intact radiolabeled compound.

Protocol 2: Apo-transferrin Challenge Assay[1][2][3][4]

This assay evaluates the resistance of the radiolabeled chelate to transchelation to apo-transferrin (apoTf), a major iron-transport protein in the blood with a high affinity for gallium.

-

Preparation of Reagents:

-

Prepare a solution of the HPLC-purified 67Ga-labeled this compound derivative.

-

Prepare a solution of apo-transferrin (e.g., 10 mg/mL in phosphate-buffered saline).

-

-

Incubation: 10 µL of the radiolabeled compound is incubated with 190 µL of the apo-transferrin solution.

-

Time Points: The mixture is incubated at 37°C for specified durations (e.g., 3 hours and 24 hours).

-

Analysis: The percentage of the intact radiolabeled compound is determined at each time point using radio-HPLC.

Protocol 3: Serum Stability of a Radioimmunoconjugate[5]

This protocol outlines the stability testing of a 177Lu-labeled immunoconjugate in human serum albumin.

-

Radiolabeling and Purification: The antibody fragment is conjugated with p-SCN-Bn-DOTA and radiolabeled with 177LuCl3. The resulting radioimmunoconjugate is purified.

-

Incubation: The purified radioimmunoconjugate is incubated in human serum albumin (HSA) at 37°C.

-

Time Points: Aliquots are taken at various time points up to 96 hours.

-

Analysis: The radiochemical purity of the radioimmunoconjugate at each time point is assessed, typically by instant thin-layer chromatography (ITLC).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described stability assays.

Caption: Workflow for the in vitro serum stability assay.

Caption: Workflow for the apo-transferrin challenge assay.

Conclusion

The in vitro stability of this compound chelates is a critical parameter that influences their potential for clinical translation. The data presented in this guide indicates that this compound derivatives can form highly stable complexes with radiometals like 67Ga and 177Lu. Notably, the stability can be influenced by the presence of different isomers, as seen with the 67Ga-Bn-DOTA complexes. The provided experimental protocols and workflows offer a practical resource for researchers to design and execute their own stability studies. Further investigations into a wider range of this compound derivatives and radiometals will continue to expand our understanding and facilitate the development of next-generation radiopharmaceuticals with enhanced stability and performance.

References

- 1. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Core Chemical Properties and Structure

An In-depth Technical Guide on the Chemical Properties of p-SCN-Bn-DOTA

For researchers, scientists, and drug development professionals, S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-SCN-Bn-DOTA, is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals.[1] Its robust chemical properties enable the stable conjugation of radiometals to biomolecules, creating powerful agents for molecular imaging and radionuclide therapy.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core mechanisms of action.

p-SCN-Bn-DOTA is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2] Its structure is characterized by two primary functional components: the DOTA macrocycle, which acts as a highly efficient cage for chelating various metal ions, and the para-isothiocyanatobenzyl (p-SCN-Bn) group, which serves as a reactive linker for covalent attachment to biomolecules.[1][3]

The isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as those on the lysine (B10760008) residues of antibodies and peptides, to form a stable thiourea (B124793) bond.[2][3] The DOTA cage forms exceptionally stable complexes with a wide array of trivalent metal ions, making it a versatile platform for radiopharmaceutical development.[2][3]

Table 1: Physicochemical Properties of p-SCN-Bn-DOTA

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 127985-74-4 | [4][5] |

| Molecular Formula | C₂₄H₃₃N₅O₈S | [1][4][5] |

| Molecular Weight | 551.61 g/mol | [1][4][5] |

| Appearance | White to yellow solid | [4] |

| Purity | Typically >95% | [1][3] |

| IUPAC Name | 2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [5] |

| Solubility | Soluble in DMSO (≥20.83 mg/mL with heating), and can be prepared in various formulations including PEG300, Tween-80, and Corn Oil. | [4][6] |

| Storage (Powder) | 3 years at -20°C. | [4] |

| Storage (In Solvent) | 6 months at -80°C or 1 month at -20°C. |[4] |

Core Mechanism of Action

The utility of p-SCN-Bn-DOTA lies in its bifunctional nature, which allows it to act as a bridge between a radionuclide and a targeting biomolecule.[1][7]

-

Chelation: The DOTA macrocycle, with its four nitrogen atoms and four carboxyl groups, forms a rigid, cage-like structure that securely encapsulates a radiometal ion.[1] This coordination results in a complex with high thermodynamic and kinetic stability, which is crucial for preventing the release of the radionuclide in vivo.[3][8] DOTA is known to form stable complexes with numerous radiometals, including therapeutic isotopes like ¹⁷⁷Lu and ⁹⁰Y, and diagnostic isotopes like ⁶⁸Ga and ⁶⁴Cu.[2][6]

-

Conjugation: The isothiocyanate group provides a reactive handle for covalently attaching the chelator to a biomolecule.[3] This group reacts specifically with primary amines on proteins and peptides under mild pH conditions (typically pH 8.5-9.0) to form a highly stable thiourea linkage.[2][9] This ensures that the radiometal, held by the DOTA cage, is reliably tethered to the targeting vector.

Caption: Core mechanism of p-SCN-Bn-DOTA as a bifunctional chelator.

Experimental Protocols

The following sections provide detailed, generalized protocols for the conjugation of p-SCN-Bn-DOTA to antibodies, subsequent radiolabeling, and stability assessment.

Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody

This protocol describes the formation of a stable thiourea bond between the chelator and primary amines on an antibody.[2]

-

Antibody Preparation:

-

Buffer-exchange the antibody (e.g., Rituximab, Trastuzumab) into a conjugation buffer (e.g., 0.1 M NaHCO₃ or HEPES buffer, pH 8.5-9.0) to ensure the deprotonation of lysine amine groups.[2][9]

-

To prevent chelation by trace metal contaminants, add a small amount of 50 mM EDTA to the antibody solution and incubate before removing it via buffer exchange.[10]

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Dissolve p-SCN-Bn-DOTA in a suitable solvent like DMSO or water to a known concentration (e.g., 10-40 mg/mL).[4][9]

-

Add the p-SCN-Bn-DOTA solution to the antibody solution. A molar excess of the chelator (e.g., 5 to 50 equivalents) is typically used to achieve a desired degree of labeling.[11][12]

-

Incubate the reaction mixture for 1 to 12 hours at room temperature or 37°C.[9][11] The reaction conditions may need optimization depending on the specific antibody.

-

-

Purification:

-

Remove unconjugated p-SCN-Bn-DOTA from the immunoconjugate using size exclusion chromatography (e.g., a PD-10 column) or ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 50 kDa).[2][11]

-

The purified immunoconjugate should be stored in a suitable buffer, such as PBS (pH 7.4) or sodium acetate.[9][11]

-

-

Characterization:

Protocol 2: Radiolabeling of the DOTA-Immunoconjugate

This protocol outlines the complexation of a radionuclide within the DOTA cage of the purified immunoconjugate.

-

Reaction Mixture Preparation:

-

Dilute the DOTA-immunoconjugate in a suitable labeling buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).[2] The optimal pH can vary depending on the radionuclide.

-

Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁴CuCl₂, ⁹⁰YCl₃) to the immunoconjugate solution.[2][12] The amount of radioactivity will depend on the desired specific activity.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature and for a set duration.

-

Labeling with radionuclides like ¹⁷⁷Lu or ⁹⁰Y often requires heating (e.g., 37-40°C for 60 minutes).[2][12]

-

Some radiometals, such as ²²⁵Ac, may require higher temperatures (e.g., 55-80°C), which can necessitate a two-step labeling process where the chelator is labeled before conjugation to a temperature-sensitive antibody.[14][15]

-

-

Quality Control:

-

The reaction can be quenched by adding an excess of a strong chelating agent like EDTA or DTPA to scavenge any unbound radionuclide.[2]

-

Determine the radiolabeling efficiency (radiochemical purity) using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[2][12] Efficiencies greater than 95% are typically desired.[12]

-

Protocol 3: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled immunoconjugate in a biologically relevant medium.[2]

-

Incubation:

-

Incubate the purified radiolabeled immunoconjugate in human serum at 37°C.[2]

-

-

Time Points:

-

Analysis:

-

At each time point, analyze the aliquot using a suitable method like size exclusion HPLC or ITLC to determine the percentage of radioactivity that remains attached to the antibody.[2]

-

High stability is indicated by minimal release of the radionuclide over time. For example, ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab has shown less than 1.5% release after 72 hours.[12]

-

Caption: A generalized workflow for preparing radioimmunoconjugates.

Factors Influencing Chelator Selection

While p-SCN-Bn-DOTA is considered a "gold standard," the choice of a bifunctional chelator is a critical decision influenced by several interconnected factors.[2] For certain radionuclides, novel chelators may offer advantages such as faster radiolabeling at room temperature.[2]

Caption: Key factors influencing bifunctional chelator selection.

References

- 1. (S)-p-SCN-Bn-DOTA | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]

- 7. p-SCN-Bn-DOTA|CAS 127985-74-4|DC Chemicals [dcchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

- 13. researchgate.net [researchgate.net]

- 14. connectsci.au [connectsci.au]

- 15. connectsci.au [connectsci.au]

DOTA-Benzene Derivatives: A Technical Guide to Theranostic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine, particularly in oncology. This approach utilizes a single molecular platform for both imaging and targeted radionuclide therapy, ensuring that patients who are most likely to benefit from a specific treatment are accurately selected. At the forefront of this innovation are chelating agents, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) being a cornerstone due to its remarkable versatility and stability. DOTA forms highly stable complexes with a wide array of radiometals, including the positron emitter Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and the beta- or alpha-emitters Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for therapy.

This technical guide focuses on DOTA-benzene derivatives, a critical class of compounds where a benzene (B151609) ring is integral to the molecular structure, often as part of a targeting peptide or a linker. These aromatic structures contribute to the molecule's conformation, stability, and interaction with biological targets. This document provides a comprehensive overview of their synthesis, radiolabeling, and preclinical evaluation, supported by quantitative data, detailed experimental protocols, and visualized workflows to aid researchers in this dynamic field.

The Theranostic Principle with DOTA Derivatives

The core of the theranostic strategy lies in its "see what you treat, and treat what you see" philosophy. A DOTA-conjugated targeting molecule (e.g., a peptide or small molecule inhibitor) is first labeled with a diagnostic radionuclide like ⁶⁸Ga. PET imaging then visualizes the biodistribution of the agent, confirming its accumulation in tumor tissues and identifying potential off-target binding. If the imaging is favorable, the exact same DOTA-conjugate is then labeled with a therapeutic radionuclide, such as ¹⁷⁷Lu or ²²⁵Ac, to deliver a cytotoxic radiation dose directly to the cancer cells, minimizing damage to healthy tissue.[1][2] DOTA is the preferred chelator for this "matched pair" approach due to its ability to stably coordinate this diverse range of trivalent radiometals.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of Theranostics: Perspectives on Emerging Approaches and Clinical Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]

Navigating the Core of Radiometal Chelation: An In-depth Technical Guide to DOTA-Aryl Chelators

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is increasingly dominated by the precision of targeted radiopharmaceuticals. At the heart of these sophisticated agents lies the crucial interplay between a radioactive metal ion and a chelating molecule. Among the most pivotal of these are the DOTA-aryl chelators, a class of compounds that have revolutionized the development of diagnostic and therapeutic radiometals. This technical guide provides a comprehensive overview of DOTA-aryl chelators, detailing their synthesis, radiolabeling, and the critical data underpinning their use.

The DOTA Framework: A Versatile Scaffold for Radiometals

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, or DOTA, is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide array of radiometals.[1][2] Its structure, featuring a twelve-membered tetraaza ring with four carboxylate arms, provides a high-affinity coordination cage for trivalent metal ions.[1] The thermodynamic stability and kinetic inertness of these complexes are paramount to prevent the in vivo release of the radiometal, which could lead to off-target toxicity.[3][4]

The "aryl" component of these bifunctional chelators typically refers to an aromatic group, such as a benzyl (B1604629) ring, appended to the DOTA macrocycle. This aryl group is further functionalized with a reactive moiety, like an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to targeting biomolecules such as peptides and antibodies.[5][6] This modular design allows for the targeted delivery of radioactivity to specific biological sites, such as tumors.

Quantitative Data on DOTA-Aryl Chelator Performance

The selection of an appropriate DOTA-aryl chelator is guided by several key parameters, including the stability of the metal complex and the efficiency of the radiolabeling process. The following tables summarize critical quantitative data for various DOTA derivatives with medically relevant radiometals.

Table 1: Thermodynamic Stability Constants (log K) of DOTA-Metal Complexes

The stability constant (log K) is a measure of the strength of the interaction between the chelator and the metal ion.[7] Higher values indicate a more stable complex.

| Chelator | Ga-68 | Lu-177 | Y-90 | Ac-225 |

| DOTA | 21.3[5] | 24.5[4] | 24.9[4] | ~23[8] |

| DOTAGA | 22.1[9] | - | - | - |

| p-SCN-Bn-DOTA | - | - | - | - |

| DOTA-GA | - | - | - | - |

Note: Data for all chelator-metal combinations are not consistently available in the literature. Dashes indicate where specific data points were not found in the searched literature.

Table 2: Comparative Radiolabeling Efficiency of DOTA Chelators

Radiolabeling efficiency is a measure of the percentage of the radiometal that is successfully incorporated into the chelator under specific reaction conditions.

| Chelator Conjugate | Radiometal | Radiolabeling Efficiency (%) | Conditions |

| DOTA-TATE | Ga-68 | >95% | 5 min at 95°C, pH 3.5-4.5[9] |

| DOTAGA-PSMA | Ga-68 | Quantitative | 5 min at 95°C, pH 3.5-4.5[9] |

| DOTA-Rituximab | Lu-177 | 98-100% | 1 hr at 37°C[5] |

| DOTA-Rituximab | Y-90 | 98-100% | 1 hr at 37°C[5] |

| DOTAGA-OTSA101 | Ac-225 | 98.8 ± 1.2% | 60 min[8] |

| DOTA-OTSA101 | Ac-225 | 96.8 ± 4.2% | 60 min[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of DOTA-aryl chelator-based radiopharmaceuticals.

Synthesis of a Bifunctional DOTA-Aryl Chelator: p-SCN-Bn-DOTA

This protocol describes a common method for synthesizing S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.

Materials:

-

2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (nitrobenzyl-DOTA)

-

Reducing agent (e.g., H₂, Pd/C)

-

Thiophosgene (CSCl₂)

-

Organic solvents (e.g., methanol, chloroform)

-

Base (e.g., triethylamine)

Procedure:

-

Reduction of the Nitro Group: Dissolve nitrobenzyl-DOTA in a suitable solvent like methanol. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere to reduce the nitro group to an amine. Monitor the reaction by techniques like thin-layer chromatography (TLC).

-

Formation of the Isothiocyanate: After the reduction is complete, filter off the catalyst. Dissolve the resulting aminobenzyl-DOTA in a solvent like chloroform. Add a base, such as triethylamine, followed by the dropwise addition of thiophosgene.

-

Purification: After the reaction, purify the crude p-SCN-Bn-DOTA using techniques like column chromatography or high-performance liquid chromatography (HPLC) to obtain the final product.[10]

Conjugation of DOTA-NHS-ester to a Peptide

This protocol outlines the conjugation of a DOTA-N-hydroxysuccinimide (NHS) ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).[11][12]

Materials:

-

DOTA-NHS-ester

-

Peptide of interest

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

-

Chelator Preparation: Dissolve the DOTA-NHS-ester in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the DOTA-NHS-ester solution to the peptide solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the DOTA-peptide conjugate from unreacted chelator and peptide using reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified conjugate.

Radiolabeling of a DOTA-Peptide with Lutetium-177

This protocol describes the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-peptide conjugate

-

Ammonium acetate (B1210297) or sodium acetate buffer (0.1 M, pH 5.0-5.5)

-

Heating block or water bath

-

Quality control system (e.g., HPLC, TLC)

Procedure:

-

Reaction Setup: In a sterile vial, combine the DOTA-peptide conjugate (typically 10-50 µg) with the acetate buffer.

-

Addition of Radiometal: Add the ¹⁷⁷LuCl₃ solution to the vial. The final reaction volume is typically kept small (100-500 µL).

-

Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.

-

Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any unreacted ¹⁷⁷Lu.

-

Quality Control: Determine the radiochemical purity of the [¹⁷⁷Lu]Lu-DOTA-peptide using radio-HPLC or radio-TLC.[13][14]

Determination of Radiochemical Purity by HPLC

This protocol details a typical HPLC method for assessing the radiochemical purity of a ¹⁷⁷Lu-labeled DOTA-peptide.[15]

Equipment and Reagents:

-

HPLC system with a radioactivity detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient elution program

Procedure:

-

Sample Preparation: Dilute a small aliquot of the radiolabeled product in mobile phase A.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Run a gradient elution program, for example: 0-2 min, 95% A; 2-15 min, linear gradient to 5% A; 15-20 min, 5% A. The flow rate is typically 1 mL/min.

-

Detection: Monitor the eluate with both a UV detector (at a wavelength suitable for the peptide, e.g., 220 or 280 nm) and a radioactivity detector.

-

Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity associated with the desired product versus impurities (e.g., free ¹⁷⁷Lu). The retention time for the labeled peptide will be longer than that of free ¹⁷⁷Lu.[15]

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.[16][17]

Materials:

-

Radiolabeled DOTA-peptide

-

Human serum

-

Incubator at 37°C

-

Precipitating agent (e.g., ethanol (B145695) or acetonitrile)

-

Centrifuge

-

TLC or HPLC system for analysis

Procedure:

-

Incubation: Add a small volume of the radiolabeled peptide to a vial containing human serum. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Protein Precipitation: Add a precipitating agent (e.g., 2 volumes of cold ethanol) to the aliquot to precipitate the serum proteins.

-

Separation: Centrifuge the sample to pellet the precipitated proteins.

-

Analysis: Analyze both the supernatant and the pellet (resuspended in buffer) for radioactivity. The amount of radioactivity in the supernatant corresponds to the dissociated radiometal or small molecule degradation products, while the radioactivity in the pellet represents the intact radiolabeled peptide bound to serum proteins or precipitated. Alternatively, the supernatant can be analyzed by radio-TLC or radio-HPLC to quantify the intact radiopharmaceutical.

Biodistribution Study in Mice

This protocol outlines a typical procedure for evaluating the in vivo distribution of a DOTA-based radiopharmaceutical in a rodent model.[18][19]

Materials:

-

Radiolabeled DOTA-biomolecule

-

Tumor-bearing mice (if applicable)

-

Anesthetic

-

Gamma counter

-

Dissection tools

Procedure:

-

Animal Dosing: Anesthetize the mice and inject a known amount of the radiopharmaceutical (typically via the tail vein).

-

Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

-

Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

-

Sample Processing: Weigh each tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

-

Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Framework: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways targeted by DOTA-aryl chelator-based radiopharmaceuticals and the general workflow for their development.

Signaling Pathways

Experimental and Developmental Workflows

Conclusion

DOTA-aryl chelators are indispensable tools in the advancement of targeted radiopharmaceuticals. Their robust chelation chemistry, coupled with the versatility of their bifunctional design, allows for the stable incorporation of a wide range of radiometals into biomolecules for precise diagnostic and therapeutic applications. A thorough understanding of the quantitative parameters governing their performance and the meticulous application of standardized experimental protocols are essential for the successful development of novel and effective radiopharmaceutical agents. This guide provides a foundational resource for researchers dedicated to harnessing the power of DOTA-aryl chelators to improve patient outcomes in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 13. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structural Analysis of DOTA-Benzene Conjugates

This technical guide provides a comprehensive overview of the structural analysis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) conjugated to a benzene (B151609) moiety. These conjugates are pivotal in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Understanding their structural characteristics, stability, and the methodologies for their analysis is critical for designing effective and safe agents.

Introduction to this compound Conjugates

DOTA is a highly effective chelating agent renowned for forming exceptionally stable complexes with a variety of metal ions, particularly trivalent lanthanides (like Gd³⁺ for MRI), and radiometals such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y for PET imaging and therapy.[1] The conjugation of DOTA to a benzene ring creates a bifunctional chelator (BFC). This allows for the stable coordination of a metal ion on one end, while the benzene ring provides a versatile scaffold for further chemical modification, enabling attachment to biomolecules like peptides or antibodies for targeted delivery.[1][2]

The structural integrity and isomeric purity of these conjugates directly impact their in vivo behavior, including their stability, pharmacokinetic profile, and targeting efficacy. Therefore, a thorough structural analysis is a cornerstone of their development.

Structural Characteristics and Isomerism

The core structure of a this compound conjugate involves the DOTA macrocycle linked, typically via one of its acetate (B1210297) arms or a ring carbon, to a benzene ring. This linkage can be achieved through various functional groups, such as an isothiocyanate or a carboxylic acid on the benzene moiety.[1][3]

Coordination Chemistry: When complexed with a metal ion, this compound conjugates exhibit complex coordination geometries. For instance, with trivalent lanthanide ions, they typically form eight-coordinate complexes with a twisted square antiprismatic (TSAP) or a square antiprismatic (SAP) geometry.[4][5] The coordination sphere involves the four nitrogen atoms of the macrocyclic ring and four oxygen atoms from the carboxylate pendant arms.[6] For smaller ions like Ga³⁺, the coordination can be different, sometimes involving an N₃O₃ octahedral geometry, which can lead to the formation of less stable isomers.[7]

Isomerism: A critical aspect of this compound conjugates is the existence of isomers. The introduction of the bulky benzyl (B1604629) group can lead to:

-

Regioisomers: These arise from the substitution of the benzyl group at different positions on the macrocycle, described as "corner" or "side" isomers. These are distinct chemical entities that cannot interconvert.[4]

-

Conformational Isomers (SAP/TSAP): In solution, the chelate can exist in equilibrium between the SAP and TSAP conformations. The ratio of these isomers can be influenced by the position of the benzyl substituent and affects properties like water exchange rates, which is crucial for MRI contrast agents.[4]

The presence of multiple isomers can complicate purification and may result in products with heterogeneous in vivo properties. For instance, different isomers of [⁶⁷Ga]Ga-Bn-DOTA have been shown to exhibit varying stability.[7]

Quantitative Data

The stability of the metal-DOTA complex is paramount for in vivo applications to prevent the release of toxic free metal ions. This is quantified by the stability constant (log K).

Table 1: Stability Constants (log K) of DOTA Complexes with Various Metal Ions

| Metal Ion | log K Value | Conditions | Reference |

| Cu²⁺ | 22.5 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |

| La³⁺ | 24.01 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |

| Sm³⁺ | 24.78 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |

| Ho³⁺ | 25.15 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |

| Gd³⁺ | 24.7 | N/A | [9] |

| Eu³⁺ | 26.21 ± 0.10 | Determined by luminescence spectroscopy | [10] |

| Yb³⁺ | 20.63 | For PCTA, a related chelator | [11] |

Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength.

Table 2: Radiochemical Data of Selected this compound Conjugates

| Radiopharmaceutical | Radiochemical Yield | Radiochemical Purity | Reference |

| ⁶⁸Ga-DOTA-DG | ~85% (microwave) | >98% (after HPLC) | [3] |

| ⁶⁸Ga-SCN-DOTA-PCA | ~80% | >97% (by HPLC) | [12] |

| ⁶⁷Ga-Ph-DOTA | >95% | ≥98% (stable at 24h) | [13] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound conjugates.

Synthesis of a this compound Conjugate

A common method involves the reaction of a DOTA derivative functionalized with a reactive group to a corresponding functional group on the benzene-containing molecule. For example, the synthesis of DOTA-DG (DOTA-2-deoxy-D-glucosamine) involves the nucleophilic addition of D-glucosamine to p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-DOTA).[3]

General Protocol:

-

Activation: A DOTA derivative, often with its carboxyl groups protected (e.g., as t-butyl esters), is activated. For conjugation to an amine, an isothiocyanate derivative like p-SCN-Bn-DOTA is used.[1]

-

Conjugation: The activated DOTA derivative is reacted with the benzene-containing molecule in a suitable solvent and under controlled pH, often in the presence of a coupling agent.[14]

-

Purification: The resulting conjugate is purified, typically using High-Performance Liquid Chromatography (HPLC) to separate the product from starting materials and byproducts.[3][14]

-

Deprotection (if necessary): If protecting groups were used on the DOTA carboxylates, they are removed, often using strong acids like trifluoroacetic acid.[14]

-

Final Purification: The final product is purified again by HPLC to ensure high purity.[14]

Radiolabeling Protocol (e.g., with ⁶⁸Ga)

Radiolabeling is a critical step for preparing the final imaging or therapeutic agent.

General Protocol for ⁶⁸Ga Labeling:

-

Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator, typically as ⁶⁸GaCl₃.

-

Pre-concentration/Purification: The ⁶⁸Ga³⁺ from the eluate is often trapped on a cation exchange cartridge and then eluted with a small volume of an appropriate solution (e.g., acidified 5 M NaCl) to concentrate it.[15]

-

Labeling Reaction: The concentrated ⁶⁸Ga³⁺ is added to a solution of the this compound conjugate in a suitable buffer (e.g., sodium acetate) to maintain an optimal pH (typically 3-4). The reaction mixture is heated for a set time (e.g., 5-15 minutes at 95°C or using microwave assistance).[3][15]

-

Quality Control: The radiochemical purity is determined using methods like radio-HPLC or instant thin-layer chromatography (iTLC) to quantify the percentage of chelated ⁶⁸Ga versus free ⁶⁸Ga.[3][15]

Structural Characterization Techniques

A combination of analytical techniques is employed to confirm the structure and purity of the conjugates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the non-radioactive ("cold") conjugate. It is also used to study the solution dynamics of the metal complexes, such as the interconversion between SAP and TSAP isomers and other fluxional processes.[5][7][16]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized conjugate by determining its mass-to-charge ratio (m/z), which must match the calculated value.[3][7]

-

X-ray Crystallography: This technique provides the definitive solid-state structure of the metal-DOTA-benzene complex. It reveals precise bond lengths, bond angles, coordination geometry (e.g., SAP vs. TSAP), and the solid-state conformation of the molecule.[5][6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification of the conjugates and the analysis of their purity. Reversed-phase HPLC can also be used to separate different isomers, which may exhibit different retention times.[3][7]

Mandatory Visualizations

Caption: Chemical structure of a this compound conjugate linked to a biomolecule.

Caption: Experimental workflow for synthesis, analysis, and radiolabeling.

Caption: Isomerism in this compound conjugates upon metal complexation.

References

- 1. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 68Ga-labeled DOTA-2-deoxy-D-glucosamine as a potential radiotracer in μPET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isomerism in benzyl-DOTA derived bifunctional chelators: implications for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and X-ray crystal structure of In(DOTA-AA) (AA = p-aminoanilide): a model for 111In-labeled DOTA-biomolecule conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOTA complexes with divalent zinc, cadmium and mercury: X-ray and solid-state NMR studies and solution isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of a novel 68Ga-labeled DOTA-benzamide derivative for malignant melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiochemical Characterization of 67,68Ga Labeled DOTA Derivatives - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 14. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 16. NMR studies of the metal-loading kinetics and acid-base chemistry of DOTA and butylamide-DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Chemistry of DOTA-Benzene Macrocycles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental chemistry of DOTA-benzene macrocycles, a critical class of chelating agents in the development of advanced therapeutic and diagnostic agents. We will explore their synthesis, coordination chemistry, and the key physicochemical properties that underpin their utility in applications ranging from magnetic resonance imaging (MRI) to targeted radiopharmaceuticals.

Introduction to this compound Macrocycles

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely utilized macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a variety of metal ions.[1][2] The incorporation of a benzene (B151609) moiety into the DOTA framework, typically as a benzyl (B1604629) substituent, creates a bifunctional chelator. This design allows for the stable coordination of a metal ion within the macrocyclic cavity while the benzene ring provides a versatile handle for conjugation to biomolecules such as peptides, antibodies, or other targeting vectors.[3][4][5] This dual functionality is paramount in the design of targeted imaging and therapeutic agents.

The benzene ring can also play a role in stabilizing the resulting metal complex through steric hindrance.[6] The specific placement of the benzyl group on the macrocycle can lead to the formation of different regioisomers, which can influence the coordination geometry and, consequently, the properties of the final complex, such as water exchange kinetics in the case of MRI contrast agents.[7][8]

Synthesis and Characterization

The synthesis of this compound macrocycles typically involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with appropriate reagents. A common strategy is the synthesis of a mono-functionalized DOTA derivative where three of the four nitrogen atoms are alkylated with acetate (B1210297) arms, leaving one nitrogen available for reaction with a benzyl-containing electrophile. A prominent example is the synthesis of p-nitrobenzyl-DOTA (NB-DOTA), which can be subsequently reduced to the corresponding amine and converted to the highly reactive isothiocyanate derivative (p-SCN-Bn-DOTA) for bioconjugation.

General Synthetic Workflow

The overall process for preparing a this compound conjugate for biomedical applications can be outlined as follows:

Experimental Protocol: Synthesis of p-Nitrobenzyl-DOTA (NB-DOTA)

This protocol is a synthesized representation of common procedures found in the literature.

Materials:

-

Cyclen

-

tert-Butyl bromoacetate (B1195939)

-

p-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, HPLC).

Procedure:

-

Synthesis of DOTA-tri-t-butyl ester: Cyclen is reacted with three equivalents of tert-butyl bromoacetate in a suitable solvent such as acetonitrile, with a weak base like potassium carbonate to scavenge the HBr byproduct. The reaction is typically stirred at room temperature for 24-48 hours.

-

Alkylation with p-Nitrobenzyl Bromide: To the DOTA-tri-t-butyl ester, one equivalent of p-nitrobenzyl bromide is added, along with a base (e.g., K₂CO₃) in acetonitrile. The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Purification of the Protected Intermediate: The crude product is purified by column chromatography on silica (B1680970) gel to yield the fully protected p-nitrobenzyl-DOTA-tri-t-butyl ester.

-

Deprotection: The tert-butyl ester protecting groups are removed by treating the purified intermediate with a strong acid, typically trifluoroacetic acid in dichloromethane (1:1 v/v), at room temperature for 12-24 hours.

-

Final Purification: The solvent and excess TFA are removed under reduced pressure. The crude p-nitrobenzyl-DOTA is then purified by preparative reverse-phase HPLC.[9] The final product is characterized by NMR and mass spectrometry.[10]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized macrocycle and its intermediates. The spectra of this compound derivatives can be complex due to the presence of multiple isomers in solution.[11][12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final product.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for both the purification of the final product and for assessing its purity.[14][15][16]

Physicochemical Properties

The utility of this compound macrocycles in drug development is dictated by the physicochemical properties of their metal complexes. High thermodynamic stability and kinetic inertness are crucial to prevent the release of the potentially toxic free metal ion in vivo.[2][17] For MRI applications, the relaxivity of the gadolinium complex is a key parameter.

Thermodynamic Stability and Kinetic Inertness

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), while kinetic inertness refers to the rate at which the complex dissociates. For in vivo applications, high kinetic inertness is often considered more critical than high thermodynamic stability.[2] DOTA-based macrocycles are known for their exceptional kinetic inertness.[17]

| Complex | log KML | Conditions | Reference |

| [Gd(DOTA)]⁻ | 25.58 | 25 °C, 0.1 M NMe₄Cl | [9] |

| [Gd-T] | 30.01 | 25 °C, 0.1 M NMe₄Cl | [9] |

| [Sm(DOTA)]⁻ | 23.93 | 25 °C, pH 3.0 | [18] |

| [Dy(DOTA)]⁻ | 23.39 | 25 °C, pH 3.0 | [18] |

| [Yb(DOTA)]⁻ | 23.06 | 25 °C, pH 3.0 | [18] |

| [Lu(DOTA)]⁻ | 23.36 | 25 °C, pH 3.0 | [18] |

| [La(DOTA)]⁻ | 23.8 | 25 °C, 1.0 M KCl | [19] |

| [Eu(DOTA)]⁻ | 24.5 | 25 °C, 1.0 M KCl | [19] |

Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide-DOTA Complexes.

| Complex | Half-life (t1/2) | Conditions | Reference |

| [Gd(DOTA)]⁻ | ~13 hours | 1 N HCl, 37 °C | [9] |

| [Gd-LS] | No obvious decomplexation after 4 days | 1 N HCl, 37 °C | [9] |

| [Gd-T] | No obvious decomplexation after 4 days | 1 N HCl, 37 °C | [9] |

| [Gd(DTPA)]²⁻ | 4.5 hours | - | [17] |

| [Gd(HP-DO3A)] | > 83 hours | - | [17] |

Table 2: Kinetic Inertness of Selected Gd(III) Complexes.

Relaxivity of Gadolinium Complexes

For MRI contrast agents, the efficiency in enhancing the relaxation rate of water protons is termed relaxivity (r₁), measured in mM⁻¹s⁻¹. Higher relaxivity values allow for lower administered doses.

| Complex | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Conditions | Reference |

| Gd-DOTA | 3.9 | 1.5 | Human whole blood, 37 °C | [20] |

| Gd-DOTA | 3.4 | 3.0 | Human whole blood, 37 °C | [20] |

| Gd-DOTA | 2.8 | 7.0 | Human whole blood, 37 °C | [20] |

| Gd-DOTA-BODIPY | 3.9 | 0.47 (20 MHz) | 310 K | [21][22] |

| Gd-DOTA-BODIPY | 3.6 | 1.41 (60 MHz) | 310 K | [21][22] |

| (TSAP)Gd-LS | 7.4 | 1.4 | Water, 37 °C | [9] |

| (SAP)Gd-LS | 14.5 | 1.4 | Water, 37 °C | [9] |

| Gd-T | 5.2 | 1.4 | Water, 37 °C | [9] |

Table 3: T₁ Relaxivity (r₁) of Selected Gadolinium Complexes.

Applications in Drug Development

The robust chemical properties of this compound macrocycles make them ideal scaffolds for a wide range of applications in drug discovery and development.

Targeted Radiopharmaceuticals

By conjugating a this compound macrocycle to a tumor-targeting peptide or antibody, it is possible to deliver a therapeutic or diagnostic radionuclide with high specificity. The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines on biomolecules to form a stable thiourea (B124793) linkage.

MRI Contrast Agents